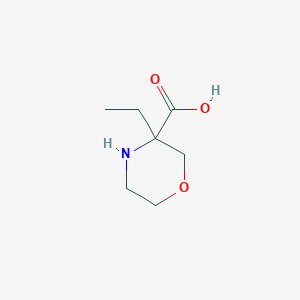![molecular formula C9H20ClNS B1447647 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1820665-71-1](/img/structure/B1447647.png)
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is typically in solid form . It has a molecular weight of 209.78 .Wissenschaftliche Forschungsanwendungen
Efficient One-Pot Preparation and Synthesis
- The compound is used in efficient one-pot synthesis processes, particularly in the preparation of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine, a process which involves reactions with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation (Yagyu et al., 1998).
Asymmetric Synthesis of Pyrrolidines
- It plays a significant role in the asymmetric synthesis of 2-substituted pyrrolidines, achieved through the diastereoselective addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine (Reddy & Prashad, 2010).
Antiinflammatory Activities
- The compound is involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been evaluated for antiinflammatory and analgesic activities, demonstrating potential as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Application in Catalysis
- The compound serves as an efficient organocatalyst in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, offering a method to synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Anti-Corrosive Properties in Coatings
- The compound is used in the synthesis of terpolymers with anti-corrosive properties, such as in the coating of mild steel, showing excellent protection against corrosion in various environments (Tanveer & Mobin, 2012).
Synthesis of Diamines and Sulfonylated Compounds
- It is instrumental in the synthesis of 2-sulfonylated 1,3-diamines, with the method benefiting from the use of readily accessible materials and operational simplicity (Li et al., 2014).
Application in Neuraminidase Inhibitors
- The compound is a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating potent inhibitory activities and offering insights for potential antiviral therapies (Wang et al., 2001).
Eigenschaften
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPWAZHKMXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



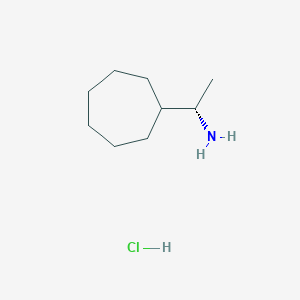
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
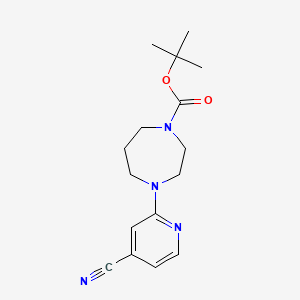
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
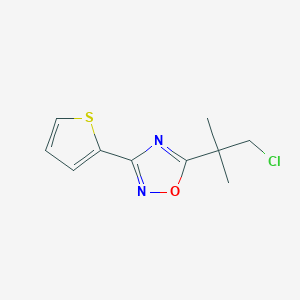
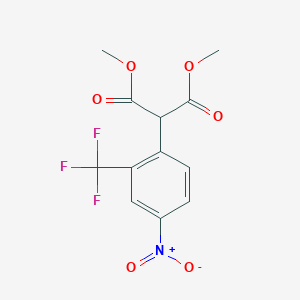
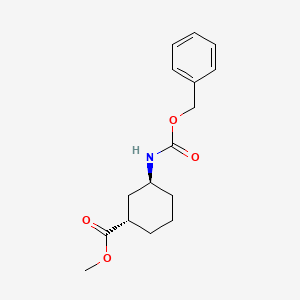
![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)
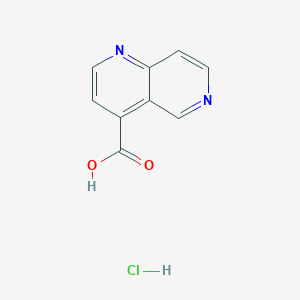
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
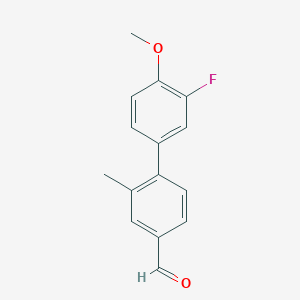
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
